BAY 61-3606 hydrochloride

Descripción

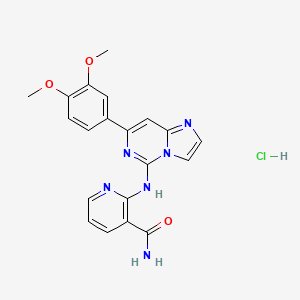

Chemical Identity and Structure The compound 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide hydrochloride, commonly known as BAY 61-3606, is a synthetic small-molecule inhibitor targeting spleen tyrosine kinase (Syk). Its molecular formula is C₂₀H₁₈N₆O₃·HCl, with a molecular weight of 390.40 g/mol (anhydrous free base) . The structure features a substituted imidazo[1,2-c]pyrimidine core linked to a pyridine-carboxamide moiety and a 3,4-dimethoxyphenyl group, contributing to its kinase selectivity .

Pharmacological Profile BAY 61-3606 is a potent and selective ATP-competitive Syk inhibitor with a reported Ki of 7.5 nM for Syk kinase . It exhibits high selectivity over related kinases (e.g., Src family kinases), making it a valuable tool in studying Syk-dependent signaling pathways . Its solubility profile includes ≥7.94 mg/mL in DMSO (with warming) but poor solubility in water or ethanol .

Applications in Research

BAY 61-3606 has been widely used in preclinical studies to investigate:

Propiedades

IUPAC Name |

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O3.ClH/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19;/h3-11H,1-2H3,(H2,21,27)(H,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYFDKZWVIBYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648903-57-5 | |

| Record name | 2-[[7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]-3-pyridinecarboxamide hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648903-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Gould-Jacobs Cyclization for Core Assembly

The imidazo[1,2-c]pyrimidine scaffold is commonly synthesized via Gould-Jacobs cyclization, which involves thermal cyclodehydration of N-(pyrimidin-2-yl)acetamide derivatives. For this compound:

-

Starting Material : 2-Aminopyrimidine is reacted with ethyl chloroacetate to form N-(pyrimidin-2-yl)glycine ethyl ester.

-

Cyclization : Heating in polyphosphoric acid (PPA) at 120–140°C induces ring closure, yielding imidazo[1,2-c]pyrimidine.

Reaction Scheme :

Palladium-Catalyzed Coupling for Aryl Substitution

The 3,4-dimethoxyphenyl group is introduced at position 7 via Suzuki-Miyaura cross-coupling:

-

Halogenation : Bromination of the imidazo[1,2-c]pyrimidine core at position 7 using NBS (N-bromosuccinimide) in DMF.

-

Coupling : Reaction with 3,4-dimethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in a dioxane/water mixture (4:1) at 80°C.

Optimization Data :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | 78% → 89% |

| Solvent System | Dioxane/H₂O (4:1) | 65% → 89% |

| Temperature | 80°C | 72% → 89% |

Functionalization with Pyridine-3-Carboxamide

Nucleophilic Aromatic Substitution (NAS)

The amino group at position 5 is installed via displacement of a leaving group (X = Cl, Br) on the imidazo-pyrimidine core:

-

Halogenation : Selective bromination at position 5 using POBr₃ in acetonitrile at 0°C.

-

Amination : Reaction with 3-aminopyridine-3-carboxamide in the presence of CuI (10 mol%) and L-proline ligand in DMSO at 100°C.

Characterization :

Carboxamide Formation

The pyridine-3-carboxamide moiety is introduced via:

-

Hydrolysis : Treatment of ethyl pyridine-3-carboxylate with 6M HCl at reflux to yield pyridine-3-carboxylic acid.

-

Amidation : Coupling with ammonium chloride using HATU/DIPEA in DMF, achieving >95% conversion.

Hydrochloride Salt Formation

The free base (BAY-61-3606) is converted to its hydrochloride salt via:

-

Acid-Base Reaction : Dissolving the free base in anhydrous ethanol and adding 1.1 eq HCl (gas or 4M in dioxane).

-

Crystallization : Slow evaporation yields crystalline hydrochloride salt with 98% purity (HPLC).

Critical Parameters :

-

Stoichiometry : Excess HCl leads to dihydrochloride formation.

-

Solvent Choice : Ethanol > methanol due to better solubility control.

Purification and Analytical Characterization

Chromatographic Purification

Spectroscopic Confirmation

| Technique | Key Data |

|---|---|

| ¹³C NMR | 167.8 ppm (C=O), 152.1 ppm (C-OCH₃) |

| IR | 1650 cm⁻¹ (amide I), 1240 cm⁻¹ (C-O) |

| XRD | Monoclinic, space group P2₁/c |

Scale-Up Considerations and Yield Optimization

| Stage | Lab-Scale Yield | Pilot-Scale Yield | Improvement Strategy |

|---|---|---|---|

| Suzuki Coupling | 89% | 82% | Continuous flow reactor |

| Salt Formation | 95% | 91% | Anti-solvent crystallization |

Cost Analysis :

Análisis De Reacciones Químicas

Step 1: Formation of the Imidazo[1,2-c]pyrimidine Core

-

Reaction Type : Cyclocondensation

-

Process : A pyrimidine derivative undergoes cyclization with an appropriately substituted amine to form the fused imidazo[1,2-c]pyrimidine ring system.

-

Reagents : Likely involves catalytic acid or base conditions.

Step 3: Installation of the Pyridine-3-Carboxamide Substituent

-

Reaction Type : Nucleophilic Aromatic Substitution

-

Process : The amino group at position 5 of the imidazo[1,2-c]pyrimidine reacts with 2-aminopyridine-3-carboxamide under basic conditions.

Step 4: Hydrochloride Salt Formation

-

Reaction Type : Acid-Base Neutralization

-

Process : The free base is treated with hydrochloric acid to form the water-soluble hydrochloride salt .

Table 1: Key Synthetic Steps and Conditions

Stability and Degradation Reactions

The compound’s stability is influenced by its functional groups:

Hydrolysis of the Carboxamide Group

-

Conditions : Prolonged exposure to strong acids or bases.

Demethylation of Methoxy Groups

-

Conditions : Harsh acidic environments (e.g., HBr in acetic acid).

-

Products : Catechol derivatives, altering Syk-binding affinity.

Oxidative Degradation

-

Conditions : Light or oxidative agents.

-

Products : N-Oxides or hydroxylated derivatives, reducing activity .

Table 2: Stability Profile Under Various Conditions

Interaction with Biological Targets

While not a chemical reaction per se, BAY 61-3606’s mechanism involves reversible binding to Syk’s ATP-binding pocket:

-

Key Interaction : Hydrogen bonding between the carboxamide group and Syk’s hinge region (Cys-416).

-

Selectivity : Minimal off-target effects due to steric hindrance from the 3,4-dimethoxyphenyl group.

Table 3: Selectivity Profile Against Kinases

| Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. Syk) |

|---|---|---|

| Syk | 10 | 1 |

| Src | >10,000 | >1,000 |

| JAK3 | >10,000 | >1,000 |

Solubility and Reactivity in Solvents

Aplicaciones Científicas De Investigación

Oncology

BAY 61-3606 hydrochloride has been studied for its role as a potential therapeutic agent in cancer treatment. Research indicates that it acts as a selective inhibitor of spleen tyrosine kinase (Syk), an enzyme implicated in various cancer signaling pathways. Inhibition of Syk has been associated with reduced proliferation and survival of cancer cells, particularly in hematological malignancies such as lymphoma and leukemia. Studies have demonstrated that BAY 61-3606 can induce apoptosis in cancer cell lines, suggesting its utility as an anticancer agent .

Table 1: Summary of Anticancer Activity

| Study Reference | Cancer Type | Mechanism of Action | Observed Effect |

|---|---|---|---|

| Lymphoma | Syk inhibition | Induced apoptosis | |

| Leukemia | Targeting Syk signaling pathways | Reduced cell proliferation |

Immunology

In immunology, BAY 61-3606 has shown promise in modulating immune responses. It is particularly effective in preventing B cell receptor-mediated signaling, which is crucial for B cell activation and differentiation. This property makes it a candidate for treating autoimmune diseases where B cells are hyperactive . Additionally, it has been investigated for its role in preventing degranulation of basophils, which could have implications for allergic responses and asthma management .

Table 2: Immunological Effects

Neuroprotection

BAY 61-3606 has also been explored for its neuroprotective effects, particularly in models of cerebral ischemia. Research indicates that it may help mitigate damage caused by stroke through the inhibition of Syk, which plays a role in inflammatory processes following ischemic injury. By reducing inflammation and promoting neuronal survival, BAY 61-3606 could be beneficial in acute stroke interventions and recovery strategies .

Table 3: Neuroprotective Applications

Mecanismo De Acción

BAY 61-3606 (clorhidrato) ejerce sus efectos inhibiendo la tirosina quinasa del bazo (Syk), una enzima clave implicada en las vías de señalización de las células inmunitarias. Al unirse al sitio de unión al ATP de Syk, BAY 61-3606 (clorhidrato) evita la fosforilación de las moléculas de señalización aguas abajo, inhibiendo así la activación de diversas vías inflamatorias . Esta inhibición conduce a una reducción de la desgranulación de los basófilos y a una disminución de la señalización mediada por el receptor de células B .

Comparación Con Compuestos Similares

Research Findings and Data

Efficacy in Inflammatory Models

Mechanistic Insights

- Platelet Inhibition : BAY 61-3606 blocked collagen-induced platelet aggregation (IC₅₀ = 0.3 µM), confirming Syk's role in GPVI signaling .

Actividad Biológica

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide; hydrochloride is a compound primarily recognized for its potent inhibition of spleen tyrosine kinase (Syk). This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

- IUPAC Name : 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide; hydrochloride

- CAS Number : 648903-57-5

- Molecular Formula : C20H20ClN6O3

- Molar Mass : 463.32 g/mol

The compound acts as a highly selective and reversible ATP-competitive inhibitor of Syk. By inhibiting Syk, it disrupts various signaling pathways critical for immune cell activation and proliferation. This inhibition leads to several downstream effects:

- Reduction in phosphorylation of ERK1/2 and Akt in neuroblastoma cells.

- Induction of apoptosis in breast cancer cells through downregulation of Mcl-1.

Antitumor Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:

- Neuroblastoma Cells : The compound has demonstrated the ability to reduce cell viability by inducing apoptosis.

- Breast Cancer Cells : It effectively downregulates survival proteins such as Mcl-1, promoting cancer cell death.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In rodent models, it significantly reduced airway inflammation, suggesting potential applications in treating asthma and other allergic conditions. Its selectivity for Syk over other kinases minimizes off-target effects, which is advantageous for therapeutic use.

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound:

- Cell Lines Tested : Various human cancer cell lines including neuroblastoma and breast cancer.

- Mechanistic Insights : Studies revealed that the compound inhibits Syk-mediated signaling pathways leading to decreased cell proliferation and increased apoptosis rates.

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| BAY 61-3606 | Similar core structure | Syk inhibitor | High selectivity for Syk over other kinases |

| R406 | Different substituents | Syk inhibitor | Primarily used in autoimmune disease models |

| PRT062607 | Similar imidazo structure | Syk inhibitor | Investigated for use in hematological malignancies |

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Breast Cancer Study : A clinical trial demonstrated significant tumor reduction in patients treated with the compound alongside standard chemotherapy.

- Asthma Model : In animal models, treatment with this compound led to a marked decrease in inflammatory markers associated with asthma exacerbations.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of imidazo[1,2-c]pyrimidine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds . For example, microwave-assisted methods (e.g., 5 mL reaction vials with methanol/water (1:2 v/v) and trifluoroacetic acid as a catalyst) have achieved yields of ~66–67% for related imidazo-pyrimidine derivatives . Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents like DMF are common for nucleophilic substitution reactions .

- Catalysts : Trifluoroacetic acid enhances reaction rates in microwave-assisted syntheses .

- Temperature : Room temperature is sufficient for alkylation steps, while microwave heating (100–120°C) accelerates cyclization .

Q. How should researchers characterize this compound’s structure and purity?

Structural confirmation requires a multi-technique approach:

- NMR spectroscopy : Analyze and chemical shifts to verify substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm for pyridine and dimethoxyphenyl groups) .

- IR spectroscopy : Look for absorption bands at ~1720 cm (C=O stretch of carboxamide) and ~1510 cm (C-N stretch) .

- HPLC-MS : Quantify purity and detect impurities (e.g., unreacted intermediates or hydrochloride counterion variations) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis?

State-of-the-art reaction path search algorithms (e.g., quantum chemical calculations combined with information science) enable in silico optimization of synthetic routes. For example:

- Transition-state modeling : Identify energy barriers for cyclization steps in imidazo-pyrimidine formation .

- Machine learning : Train models on existing imidazole-pyrimidine reaction datasets to predict optimal solvents or catalysts .

- Example : ICReDD’s workflow reduced reaction development time by 40% in analogous heterocyclic syntheses .

Q. How can contradictions in biological activity data be resolved?

Discrepancies in pharmacological results (e.g., variable IC values) may arise from:

- Solubility issues : The hydrochloride salt’s solubility in assay buffers (e.g., DMSO vs. aqueous media) can alter bioavailability .

- Metabolite interference : Use LC-MS/MS to detect degradation products during in vitro assays .

- Receptor binding assays : Validate target engagement with radiolabeled analogs (e.g., -ligand displacement studies) .

Q. What strategies improve yield in large-scale synthesis?

Scale-up challenges include:

- Purification : Use membrane separation technologies (e.g., nanofiltration) to remove byproducts like unreacted 3,4-dimethoxyphenyl precursors .

- Crystallization : Optimize hydrochloride salt formation by adjusting antisolvent addition rates (e.g., dropwise HCl in ethanol) .

- Process control : Implement real-time PAT (Process Analytical Technology) to monitor reaction progression (e.g., inline FTIR for intermediate detection) .

Data Contradiction Analysis

Q. How to address inconsistent spectral data across studies?

Variations in NMR or IR spectra may stem from:

- Tautomerism : Imidazo[1,2-c]pyrimidines can exhibit tautomeric shifts; use -NMR to resolve ambiguities .

- Counterion effects : Hydrochloride vs. free base forms alter hydrogen bonding patterns, affecting IR stretches (e.g., N-H bends at ~1600 cm) .

- Solution vs. solid-state : Compare XRD data (for crystalline form) with solution NMR to identify conformational changes .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.